![molecular formula C22H21BrN2O4S B3465995 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide](/img/structure/B3465995.png)
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide
Overview
Description
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide, commonly known as BMS-986163, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes, which plays a crucial role in the immune system.
Mechanism of Action
BMS-986163 selectively binds to the ATP-binding site of TYK2, which prevents its activation and subsequent phosphorylation of downstream signaling molecules. This results in the inhibition of cytokine signaling, which in turn modulates the immune response and reduces inflammation.
Biochemical and physiological effects:
BMS-986163 has been shown to have potent and selective inhibitory activity against TYK2, with an IC50 value of 1.0 nM. In preclinical studies, BMS-986163 has demonstrated significant efficacy in various animal models of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In addition, BMS-986163 has shown good pharmacokinetic properties, with high oral bioavailability and a long half-life, making it an attractive candidate for further development.
Advantages and Limitations for Lab Experiments
One of the major advantages of BMS-986163 is its selectivity for TYK2, which reduces the risk of off-target effects. In addition, BMS-986163 has shown good pharmacokinetic properties, which makes it suitable for oral administration. However, one of the limitations of BMS-986163 is its relatively low solubility in aqueous solutions, which may pose challenges in formulation and delivery.
Future Directions
There are several potential future directions for the development of BMS-986163. One area of interest is the exploration of its therapeutic potential in other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another direction is the investigation of its combination therapy with other drugs, such as N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide inhibitors or biologics, to enhance its efficacy. Moreover, further studies are needed to elucidate the long-term safety and tolerability of BMS-986163 in humans.
Scientific Research Applications
BMS-986163 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. TYK2 is a key enzyme involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons, which are known to play a crucial role in the pathogenesis of these diseases. By selectively inhibiting TYK2, BMS-986163 has the potential to modulate the immune response and reduce inflammation, leading to improved clinical outcomes.
properties
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-29-21-10-6-5-9-20(21)24-22(26)16-25(15-17-7-3-2-4-8-17)30(27,28)19-13-11-18(23)12-14-19/h2-14H,15-16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSNRXWWCWDIDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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